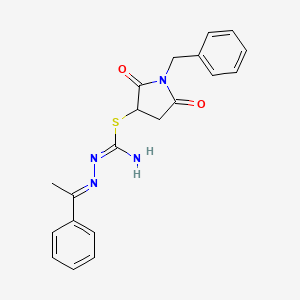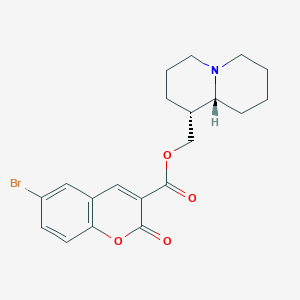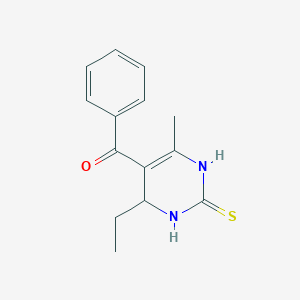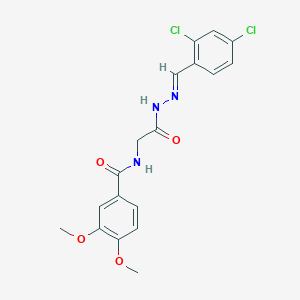
1-benzyl-2,5-dioxopyrrolidin-3-yl (2E)-2-(1-phenylethylidene)hydrazinecarbimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydrazinecarboximidothioate group, and a phenylethylidene moiety
Preparation Methods
The synthesis of 1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a dihydropyrrole derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Hydrazinecarboximidothioate Group: This group can be synthesized by reacting hydrazine with a suitable isothiocyanate derivative.
Formation of the Phenylethylidene Moiety: The phenylethylidene group can be introduced through a condensation reaction involving an aldehyde and a suitable amine derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include halogens, acids, and bases.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Imidazole Derivatives: These compounds also contain nitrogen atoms in their ring structure and have various therapeutic applications.
Pyrrolidine Derivatives: These compounds have a similar pyrrolidine ring and are used in the synthesis of pharmaceuticals and other organic molecules.
The uniqueness of 1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C20H20N4O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(1-benzyl-2,5-dioxopyrrolidin-3-yl) N'-[(E)-1-phenylethylideneamino]carbamimidothioate |
InChI |
InChI=1S/C20H20N4O2S/c1-14(16-10-6-3-7-11-16)22-23-20(21)27-17-12-18(25)24(19(17)26)13-15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3,(H2,21,23)/b22-14+ |
InChI Key |
WATAOFVFGUUQBU-HYARGMPZSA-N |
Isomeric SMILES |
C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)CC2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NN=C(N)SC1CC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11101954.png)
methyl}phosphonate](/img/structure/B11101961.png)
![3-(benzylsulfanyl)-5-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11101975.png)


![4-{3-[(N,N'-diethylcarbamimidoyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11101989.png)
![5-[2-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11102001.png)
![2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11102020.png)
![4-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B11102021.png)

![N-{(3Z)-2-methyl-3-[(4-methylphenyl)amino]-3-[(4-methylphenyl)imino]propyl}-N-(4-methylphenyl)benzamide](/img/structure/B11102039.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11102045.png)
